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Compound of Interest

Compound Name: Cyclopentanecarbonyl chloride

Cat. No.: B1359772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentanecarbonyl Chloride, a key

reagent in organic synthesis, with a focus on its properties, preparation, and applications in the

field of drug discovery and development.

Molecular and Physical Properties
Cyclopentanecarbonyl chloride is a colorless to pale yellow liquid recognized for its high

reactivity as an acylating agent.[1] Its utility in synthesis is largely due to the reactive acyl

chloride group attached to a cyclopentane ring, making it a valuable intermediate for

introducing the cyclopentanecarbonyl moiety into more complex molecules.[1]

Table 1: Molecular Identifiers and Properties

Property Value

Molecular Formula C₆H₉ClO[2][3]

Molecular Weight 132.59 g/mol [3][4]

CAS Number 4524-93-0[5][2][4]

Canonical SMILES C1CCC(C1)C(=O)Cl[5]

InChIKey WEPUZBYKXNKSDH-UHFFFAOYSA-N[2]
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| Appearance | Clear colorless to yellow liquid |

Table 2: Physical and Chemical Data

Property Value

Density 1.091 g/mL at 25 °C[4][6]

Boiling Point 161-162 °C[3][4][6]

Refractive Index (n20/D) 1.4622[4][6]

Flash Point 60 °C (140 °F)[4][7]

Water Solubility Reacts with water[3][6]

| Storage | Moisture Sensitive. Store under Nitrogen.[5] |

Synthesis of Cyclopentanecarbonyl Chloride
The most common and established method for synthesizing cyclopentanecarbonyl chloride
is through the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid.

This transformation is crucial as it converts the relatively unreactive carboxylic acid into a highly

reactive acyl chloride, a versatile intermediate for nucleophilic acyl substitution.[8] The two

most widely employed chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride

((COCl)₂).

This method is a standard procedure for producing acyl chlorides. Thionyl chloride serves as

both the reagent and, in many cases, the solvent.

Workflow: Synthesis via Thionyl Chloride
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Caption: General workflow for the synthesis of Cyclopentanecarbonyl Chloride.

Methodology:

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to

neutralize byproducts HCl and SO₂), add cyclopentanecarboxylic acid (1.0 eq).
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Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents)

to the carboxylic acid at room temperature with stirring.[8]

Reaction: Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas

ceases.

Work-up: After allowing the mixture to cool to room temperature, remove the excess thionyl

chloride by distillation under reduced pressure.

Purification: The resulting crude cyclopentanecarbonyl chloride is then purified by

fractional distillation to yield the final product.[8]

For substrates sensitive to the harsh conditions of refluxing thionyl chloride, oxalyl chloride in

the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder alternative.

Methodology:

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen

inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as

dichloromethane (DCM).

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride

(approx. 1.2-1.5 eq) dropwise. Vigorous evolution of CO, CO₂, and HCl gas will be observed.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to

yield the crude product, which can often be used directly or further purified by distillation.

Table 3: Comparison of Synthetic Methodologies
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Parameter Thionyl Chloride Method Oxalyl Chloride Method

Reagent SOCl₂ (COCl)₂ / cat. DMF

Stoichiometry 2.0 - 3.0 equivalents 1.2 - 1.5 equivalents

Temperature Reflux (70-80 °C) 0 °C to Room Temperature

Byproducts SO₂, HCl CO, CO₂, HCl

Advantages
Low cost, reagent can be

solvent
Milder conditions, high purity

| Disadvantages| Harsh conditions, potential side reactions | More expensive reagent |

Chemical Reactivity and Applications in Drug
Development
The high reactivity of the acyl chloride group makes cyclopentanecarbonyl chloride a

versatile building block for creating esters, amides, and ketones through nucleophilic acyl

substitution. This reactivity is widely exploited in medicinal chemistry to synthesize complex

molecules and libraries of compounds for drug discovery.

The formation of an amide bond via N-acylation is one of the most fundamental and important

reactions in pharmaceutical synthesis. Cyclopentanecarbonyl chloride readily reacts with

primary or secondary amines in the presence of a base (like triethylamine or pyridine) to form

the corresponding N-cyclopentylcarbonyl amide.
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Caption: Simplified mechanism and workflow for N-acylation.

Cyclopentanecarbonyl chloride has been utilized in the semi-synthesis of novel paclitaxel

(Taxol®) analogues. In a structure-activity relationship study, it was used to acylate the 3'-N

position of a paclitaxel precursor to create 3'-N-cyclopentanecarbonyl-paclitaxel derivatives.[9]

These new compounds were then evaluated for their cytotoxic activity against various human
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tumor cell lines, demonstrating the direct application of this reagent in the development of

potential anticancer agents.[9]

The reagent is also listed in patents for creating combinatorial libraries of thiophene

compounds, which are used to discover new lead compounds in drug development.[10]

Furthermore, a patent for the preparation of Esketamine describes a synthetic route that

includes the preparation of cyclopentanecarbonyl chloride from cyclopentanecarboxylic acid

via an acyl chlorination reaction.

Relevance to Kinase Inhibitor Drug Development
While cyclopentanecarbonyl chloride is a building block, not an active pharmaceutical

ingredient, its utility in forming stable amide bonds makes it highly relevant for synthesizing

kinase inhibitors, a major class of modern therapeutics. Many kinase inhibitors feature complex

amide structures that are crucial for binding to the ATP pocket of the target kinase. The

dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime

targets for drug development.

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating

cellular processes like proliferation, migration, and survival.[4] Their overactivity is implicated in

the development and progression of many human cancers. As such, Src is a major target for

anti-cancer drug design. The diagram below illustrates a simplified view of the Src signaling

pathway, which is often targeted by small molecule inhibitors synthesized using reagents like

cyclopentanecarbonyl chloride.
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Caption: Simplified Src kinase signaling pathway, a target for cancer therapy.[5][4][11]
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Safety and Handling
Cyclopentanecarbonyl chloride is a flammable, corrosive, and moisture-sensitive compound

that must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Pictogram(s) Signal Word Hazard Statement(s)

| 🔥   corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns

and eye damage. |

Data aggregated from GHS information provided to the ECHA C&L Inventory.

Handling Precautions:

Keep away from heat, sparks, open flames, and hot surfaces.

Wear protective gloves, protective clothing, eye protection, and face protection.

Reacts with water, potentially releasing corrosive HCl gas. Handle under anhydrous

conditions.

Store in a well-ventilated place. Keep cool. Store locked up.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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